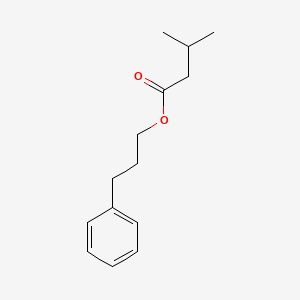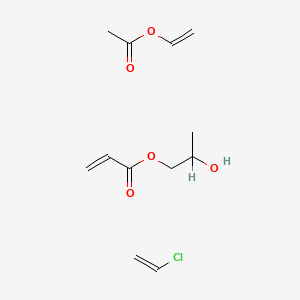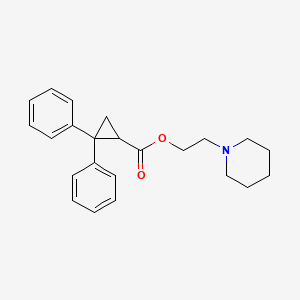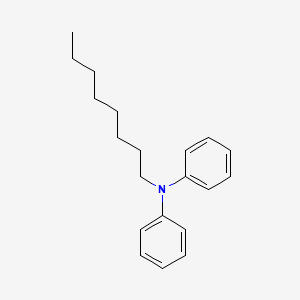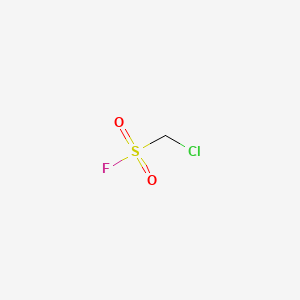
1-(4-dodecylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-dodecylphenyl)ethanone typically involves the Friedel-Crafts acylation of dodecylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Reactants: Dodecylbenzene and acetyl chloride.
Catalyst: Aluminum chloride (AlCl₃).
Solvent: Anhydrous dichloromethane.
Conditions: The reaction mixture is stirred at room temperature for several hours, followed by quenching with water and extraction with an organic solvent.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactors: Continuous flow reactors.
Catalyst Regeneration: Aluminum chloride is regenerated and reused.
Purification: The product is purified using distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-dodecylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: 4-dodecylbenzoic acid.
Reduction: 1-(4-dodecylphenyl)ethanol.
Substitution: 4-dodecyl-2-nitroacetophenone (nitration), 4-dodecyl-2-bromoacetophenone (bromination).
Applications De Recherche Scientifique
1-(4-dodecylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 1-(4-dodecylphenyl)ethanone involves its interaction with various molecular targets. For instance:
Oxidation: The ethanone group is oxidized by the transfer of electrons to the oxidizing agent.
Reduction: The ethanone group accepts electrons from the reducing agent, converting it to an alcohol.
Substitution: The phenyl ring undergoes electrophilic attack, leading to the substitution of hydrogen atoms with other functional groups.
Comparaison Avec Des Composés Similaires
1-(4-dodecylphenyl)ethanone can be compared with other similar compounds such as:
Ethanone, 1-(4-ethylphenyl)-: Similar structure but with an ethyl group instead of a dodecyl chain.
Ethanone, 1-(4-hydroxyphenyl)-: Contains a hydroxyl group on the phenyl ring.
Ethanone, 1-(4-bromophenyl)-: Contains a bromine atom on the phenyl ring.
Uniqueness: The presence of the long dodecyl chain in this compound imparts unique hydrophobic properties, making it suitable for applications in surfactants and hydrophobic coatings.
Propriétés
Numéro CAS |
6313-88-8 |
|---|---|
Formule moléculaire |
C20H32O |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
1-(4-dodecylphenyl)ethanone |
InChI |
InChI=1S/C20H32O/c1-3-4-5-6-7-8-9-10-11-12-13-19-14-16-20(17-15-19)18(2)21/h14-17H,3-13H2,1-2H3 |
Clé InChI |
BHNXFIZZDLESSJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C |
| 6313-88-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






